2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid
Overview
Description
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been studied for its potential therapeutic and environmental applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 2-(methylamino)ethanol under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 70°C, and maintained under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as esters, amides, and other substituted compounds .
Scientific Research Applications
2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including vasodilation and cholesterol reduction.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. It is known to influence cellular metabolism through the nucleotides NAD and NADP. The compound can enhance glucose metabolism and increase energy production within cells. Additionally, it may act as a vasodilator, improving blood flow and oxygen supply to tissues .
Comparison with Similar Compounds
Nicotinic acid: A precursor and simpler form of 2-[(2-Hydroxyethyl)(methyl)amino]nicotinic acid.
Xanthinol nicotinate: Another derivative of nicotinic acid with similar vasodilatory effects.
2-[(2-Hydroxyethyl)(methyl)amino]ethanol: A related compound with similar functional groups but different applications
Uniqueness: this compound is unique due to its specific combination of hydroxyl, amino, and nicotinic acid groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(5-6-12)8-7(9(13)14)3-2-4-10-8/h2-4,12H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHUYYXKHNKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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